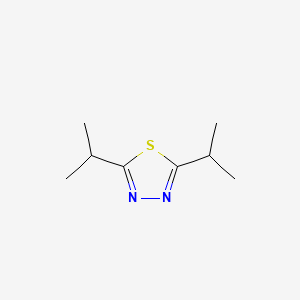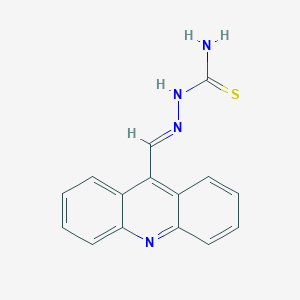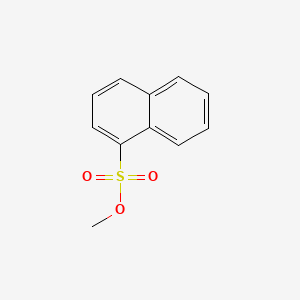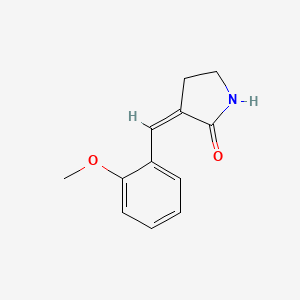![molecular formula C24H19NO B12900384 1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-10-2](/img/structure/B12900384.png)
1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole includes a chromeno[4,3-b]pyrrole core with phenyl and p-tolyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction between a phenyl-substituted chromene and a p-tolyl-substituted pyrrole can be catalyzed by a Lewis acid such as iron(III) chloride . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
科学研究应用
3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
作用机制
The mechanism of action of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . Additionally, its ability to form stable complexes with DNA and proteins can lead to changes in gene expression and protein function.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole and exhibit similar biological activities.
Pyrrole Derivatives: Pyrrole-based compounds, such as pyrrole disulfides, also share a similar core structure and are studied for their medicinal and industrial applications.
Uniqueness
What sets 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole apart is its unique combination of a chromeno[4,3-b]pyrrole core with phenyl and p-tolyl substituents. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets further enhances its potential in scientific research and industrial applications .
属性
CAS 编号 |
654651-10-2 |
|---|---|
分子式 |
C24H19NO |
分子量 |
337.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C24H19NO/c1-17-11-13-19(14-12-17)25-15-21(18-7-3-2-4-8-18)22-16-26-23-10-6-5-9-20(23)24(22)25/h2-15H,16H2,1H3 |
InChI 键 |
FJHJLIIPOZAIAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C2C4=CC=CC=C4OC3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


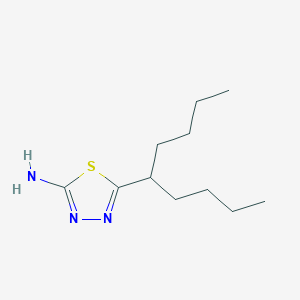
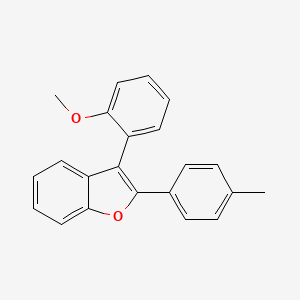
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)

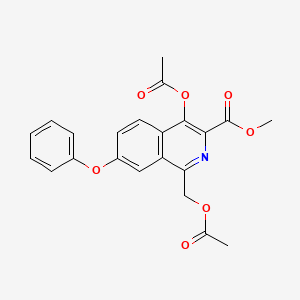
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
